molecular formula C10H14ClNO2 B555531 (R)-Ethyl 2-amino-2-phenylacetate hydrochloride CAS No. 17609-48-2

(R)-Ethyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B555531
CAS No.: 17609-48-2
M. Wt: 215.67 g/mol
InChI Key: YPRZXKZERXUKRU-SBSPUUFOSA-N
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Description

®-Ethyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of ®-2-amino-2-phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Typically conducted at reflux temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 2-amino-2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethyl 2-amino-2-phenylethanol.

Scientific Research Applications

®-Ethyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-phenylacetate hydrochloride
  • Ethyl 2-amino-2-phenylpropanoate hydrochloride
  • 2-Amino-2-phenylacetic acid hydrochloride

Uniqueness

®-Ethyl 2-amino-2-phenylacetate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.

Properties

CAS No.

17609-48-2

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

amino (2R)-2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-2-9(10(12)13-11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1

InChI Key

YPRZXKZERXUKRU-SBSPUUFOSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)N.Cl

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)ON.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON.Cl

Pictograms

Corrosive

Synonyms

(R)-Ethyl2-amino-2-phenylacetatehydrochloride; 17609-48-2; (R)-Ethyl2-amino-2-phenylacetateHCl; D-(-)-Alpha-PhenylglycineEthylEsterHydrochloride; DL-Phenylglycineethylesterhydrochloride; PubChem10931; MolPort-006-122-287; ACT07378; AKOS008145379; AKOS015933062; MCULE-2364231684; PS-7935; AK-63329; AM018326; SC-16354; FT-0624335; ST24035543; ETHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE

Origin of Product

United States

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